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Compound of Interest

Compound Name:
3-Chloro-4-nitropyridine

hydrochloride

CAS No.: 1257849-11-8

Cat. No.: B3365682 Get Quote

CAS: 13194-60-0 | Formula: C₅H₃ClN₂O₂ | MW: 158.54 g/mol [1]

Executive Summary
3-Chloro-4-nitropyridine is a highly reactive halogenated pyridine scaffold used extensively in

the synthesis of fused heterocycles (e.g., azabenzimidazoles) and pharmaceutical agents

targeting kinase pathways.[1] Its chemical utility stems from the "ortho-effect" where the 3-

chloro substituent activates the 4-nitro group towards nucleophilic aromatic substitution (

), or vice-versa, depending on the nucleophile and conditions.[1]

This guide provides a definitive reference for the spectroscopic identification of this compound,

distinguishing it from common synthetic impurities (such as the N-oxide precursor or the 2-

chloro isomer).[1]

Physicochemical Profile
Before spectroscopic analysis, verify the physical state.[2] Unlike its stable N-oxide precursor

(mp ~115 °C), the free base is a low-melting solid or liquid at room temperature.[1]
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Property Value Notes

Appearance
Light yellow liquid or low-

melting solid

Melts near RT; handle with

care.[1]

Melting Point 25 – 28 °C
Significant differentiator from

N-oxide (115 °C).[1]

Boiling Point 250 – 255 °C High thermal stability.[3]

Solubility
DCM, DMSO, Methanol, Ethyl

Acetate
Poor solubility in water.

pKa (Predicted) ~ -0.97

Very weak base due to

electron-withdrawing groups.

[1]

Spectroscopic Analysis: NMR, MS, IR
Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode or Electron Impact (EI). Diagnostic

Logic: The presence of a single chlorine atom provides a distinct isotopic signature that serves

as the primary confirmation of the halogenation state.

Fragmentation Pathway
The fragmentation is driven by the instability of the nitro group and the cleavage of the C-Cl

bond.

Molecular Ion (

): 158/160 (3:1 ratio due to

).

Base Peak: Often

due to the labile nitro group.[1]

Secondary Fragment: Loss of Cl or HCN from the pyridine ring.
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Figure 1: Proposed MS Fragmentation Pathway for 3-Chloro-4-nitropyridine
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Figure 1: The fragmentation logic highlights the sequential loss of the nitro group followed by

the halogen, a characteristic pattern for nitro-halo-pyridines.[1]

Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Neat liquid/solid).[1] Key Functional Groups: The spectrum is

dominated by the nitro group stretches and the C-Cl bond.

Frequency (

)
Assignment Description

1530 – 1550 Asymmetric Stretch
Very strong, sharp band.[1]

Diagnostic for 4-nitro.

1340 – 1360 Symmetric Stretch
Strong band.[1] Paired with the

1530 peak.

3050 – 3100 Stretch
Weak aromatic proton

stretches.[1]

1570, 1450 Ring Stretch Pyridine skeletal vibrations.

700 – 800 Stretch
Moderate to strong band in the

fingerprint region.[1]

Nuclear Magnetic Resonance (NMR)
Solvent:

or

.[1] Structural Logic: The molecule has three non-equivalent aromatic protons. The chemical
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shifts are heavily influenced by the electron-withdrawing nature of the Nitro (C4) and Chloro
(C3) groups, as well as the Pyridine Nitrogen (N1).

H2 (Position 2): Most deshielded. It is adjacent to the Nitrogen (alpha) and ortho to the

Chlorine.

H6 (Position 6): Deshielded by the Nitrogen (alpha) but meta to the Nitro group.

H5 (Position 5): Least deshielded (relative to H2/H6), but still downfield due to being ortho to

the Nitro group.

Predicted

NMR Data (

, 400 MHz):

Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Assignment
Logic

H-2 8.95 – 9.10 Singlet (s) - to N, ortho to Cl.

[1] No vicinal H.

H-6 8.60 – 8.75 Doublet (d) to N. Couples

with H-5.[1]

H-5 7.60 – 7.80 Doublet (d)
to N, ortho to

.

Note: Values are predicted based on substituent increments relative to pyridine and analogous

compounds (e.g., 3-chloropyridine).[1]

NMR Assignments (Predicted):

C-4 (

): ~155 ppm (Deshielded, quaternary).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.rlavie.com/Pyridine2/3-chloro-4-nitropyridine-1-oxide.html
https://www.rlavie.com/Pyridine2/3-chloro-4-nitropyridine-1-oxide.html
https://www.rlavie.com/Pyridine2/3-chloro-4-nitropyridine-1-oxide.html
https://www.rlavie.com/Pyridine2/3-chloro-4-nitropyridine-1-oxide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3365682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-2 (

): ~150 ppm (Alpha to N).[1]

C-6 (

): ~148 ppm (Alpha to N).[1]

C-3 (

): ~130 ppm (Quaternary).[1]

C-5 (

): ~120 ppm.[1]

Experimental Protocols & Quality Control
Sample Preparation for Analysis
To ensure reproducibility and avoid artifacts (such as hydrolysis), follow this protocol:

Solvent Selection: Use anhydrous

neutralized with basic alumina if the compound is suspected to be acid-sensitive.[1]

is an alternative but may shift peaks downfield due to H-bonding.[1]

Concentration: Prepare a 10 mg/mL solution for

NMR.

Handling: The compound is a low-melting solid.[1][3] If it is liquid upon receipt, do not

assume impurity; verify with melting point or NMR.

Impurity Profiling
Common impurities arise from the synthetic route (typically oxidation of 3-chloropyridine

followed by nitration and reduction).

Impurity A: 3-Chloro-4-nitropyridine N-oxide[1][2][4][5][6]
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Differentiation: The N-oxide has a much higher melting point (115 °C).[1] In NMR, the H-2

and H-6 protons of the N-oxide typically shift upfield relative to the free base due to the

shielding effect of the

oxygen on the alpha positions.[1]

Impurity B: 3-Chloropyridine[1][7]

Differentiation: Lacks the nitro peaks in IR (1530/1350

).[1] Mass spec shows M+ 113/115.

Analytical Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.rlavie.com/Pyridine2/3-chloro-4-nitropyridine-1-oxide.html
https://www.rlavie.com/Pyridine2/3-chloro-4-nitropyridine-1-oxide.html
https://www.rlavie.com/Pyridine2/3-chloro-4-nitropyridine-1-oxide.html
https://patents.google.com/patent/CN115160220A/en
https://www.rlavie.com/Pyridine2/3-chloro-4-nitropyridine-1-oxide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3365682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Sequential Analytical Workflow for Quality Control
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Figure 2: A self-validating workflow ensuring identity confirmation before downstream

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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